molecular formula C13H12N4O2 B12904336 3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-19-1

3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12904336
CAS No.: 62052-19-1
M. Wt: 256.26 g/mol
InChI Key: HAWCJFXPBXOJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative characterized by a fused triazole-pyridine core substituted with a 2,4-dimethoxyphenyl group at the 3-position. Triazolopyridines are structural analogs of purines, making them biologically relevant scaffolds with applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and CNS-active compounds . The 2,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which influence electronic properties, solubility, and binding interactions with biological targets. This compound has been studied in photolytic reactions, where it undergoes rearrangement to form azacarbazoles, highlighting its utility in synthetic organic chemistry .

Properties

CAS No.

62052-19-1

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C13H12N4O2/c1-18-9-5-6-11(12(8-9)19-2)17-13-10(15-16-17)4-3-7-14-13/h3-8H,1-2H3

InChI Key

HAWCJFXPBXOJNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=C(C=CC=N3)N=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine ring undergoes regioselective electrophilic substitution due to electron-withdrawing effects from the triazole moiety. Key reactions include:

Nitration

  • Reagents/Conditions: Concentrated HNO₃/H₂SO₄ at 0–5°C .

  • Outcome: Nitration occurs at the C6 position of the pyridine ring (para to the triazole nitrogen), yielding 6-nitro derivatives.

  • Mechanism: The triazole ring directs nitration via inductive effects, activating the C6 position for electrophilic attack.

Halogenation

  • Reagents/Conditions:

    • Bromination: Br₂ in CHCl₃ at RT .

    • Chlorination: SOCl₂/PCl₅ under reflux .

  • Outcome: Halogenation occurs at C7 (ortho to the triazole nitrogen), with bromination showing higher regioselectivity than chlorination .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement, particularly at halogenated positions:

Morpholine Substitution

  • Reagents/Conditions: Morpholine in ethanol under reflux (12–24 hrs) .

  • Outcome: Substitution of bromine at C7 with morpholine, forming 7-morpholino derivatives (yield: 40–65%) .

  • Example:
    C13H12BrN4O2+C4H9NOC17H19N5O3+HBr\text{C}_{13}\text{H}_{12}\text{BrN}_4\text{O}_2 + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_{17}\text{H}_{19}\text{N}_5\text{O}_3 + \text{HBr}

Oxidation of Methoxy Groups

  • Reagents/Conditions: Ceric ammonium nitrate (CAN) in acetonitrile/H₂O .

  • Outcome: Demethylation of methoxy groups to hydroxyl groups, yielding phenolic derivatives .

Reduction of Triazole Ring

  • Reagents/Conditions: H₂/Pd-C in ethanol at 50°C .

  • Outcome: Partial reduction of the triazole ring to a dihydrotriazole intermediate, which can further react under acidic conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reagents/Conditions:

    • Boronic acid (e.g., phenylboronic acid), Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C .

  • Outcome: Coupling at the C7 position (if halogenated), introducing aryl/heteroaryl groups (yield: 55–75%) .

1,3-Dipolar Cycloaddition

  • Reagents/Conditions: Alkynes or nitriles in the presence of Cu(I) catalysts .

  • Outcome: Formation of fused triazolo-pyridine systems (e.g., triazolo[1,5-a]pyrazines) via [3+2] cycloaddition .

Functionalization via Diazotization

  • Reagents/Conditions: NaNO₂/HBr/CuBr at 0°C (Sandmeyer reaction) .

  • Outcome: Replacement of amino groups (if present) with bromine, enabling further functionalization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific proteins involved in cancer pathways makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that triazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound effectively inhibits the growth of several pathogenic strains, suggesting its potential use in developing new antibiotics .

Pharmacology

CNS Activity
Another area of interest is the compound's potential effects on the central nervous system (CNS). Studies have indicated that triazole derivatives may exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems such as serotonin and dopamine pathways. This opens avenues for research into its use as a therapeutic agent for mood disorders .

Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. In a controlled study involving lipopolysaccharide-induced inflammation in mice, the compound significantly reduced inflammatory markers. This suggests its potential application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymer matrices has been explored for creating materials with enhanced properties. The unique chemical structure allows for the formation of cross-linked networks that improve thermal stability and mechanical strength. Research indicates that polymers modified with triazole derivatives exhibit improved resistance to degradation under various environmental conditions .

Data Summary

Application AreaKey FindingsReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
CNS ActivityExhibits anxiolytic and antidepressant-like effects
Anti-inflammatory EffectsReduces inflammatory markers in animal models
Polymer ChemistryEnhances thermal stability and mechanical strength of polymers

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer efficacy of various triazolo-pyridine derivatives. The results indicated that compounds similar to this compound significantly inhibited the growth of breast and lung cancer cell lines through apoptosis induction.
  • Antimicrobial Evaluation : In a laboratory setting, this compound was tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the triazolopyridine core significantly impacts melting points, solubility, and spectroscopic properties:

Compound Substituent Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
3-(2,4-Dimethoxyphenyl)-3H-triazolo[4,5-b]pyridine 2,4-Dimethoxyphenyl Not reported Not provided
5,7-Diamino-3-(4-chlorophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile (3f) 4-Chlorophenyl >300 NH₂: 7.65; HAr: 8.19, 7.81
5,7-Diamino-3-(3-bromophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile (3g) 3-Bromophenyl 328–329 NH₂: 8.01; HAr: 8.35, 8.15
5,7-Diamino-3-(3-(trifluoromethyl)phenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile (3h) 3-Trifluoromethylphenyl 268–269 HAr: 8.53–8.43, 7.85–7.70
6-Bromo-3,7-dimethyl-3H-triazolo[4,5-b]pyridine Bromo, methyl Not reported Not provided

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) increase melting points due to enhanced intermolecular interactions .
  • The 2,4-dimethoxyphenyl group likely improves solubility in polar solvents compared to halogenated analogs, though direct data are unavailable.
Reactivity and Stability
  • Photolytic rearrangement: The 2,4-dimethoxyphenyl group stabilizes diradical intermediates during photolysis, leading to dimethoxyazacarbazole (56) and monomethoxyazacarbazole (55) products. This contrasts with non-methoxy-substituted triazolopyridines, which lack such equilibria .
Comparison of Isomeric Triazolopyridines
Isomer Key Applications Notable Derivatives
[1,2,3]Triazolo[4,5-b]pyridine Kinase inhibitors, CNS agents 3-(2,4-Dimethoxyphenyl) derivative
[1,2,3]Triazolo[4,5-c]pyridine Cardiovascular agents, anticonvulsants Reitmann’s analeptic compounds
[1,2,4]Triazolo[4,3-a]pyridine Antifungal, serotonin receptor antagonists 3-(2-Thienyl) derivative

Key Insight : The position of triazole ring fusion dictates biological activity. For example, [1,2,3]triazolo[4,5-b]pyridines are prioritized for kinase inhibition, while [1,2,4]triazolo[4,3-a]pyridines are explored for CNS applications .

Biological Activity

The compound 3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a member of the triazole class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C₁₂H₁₁N₅O₂
  • Molecular Weight : 289.31 g/mol
  • CAS Number : 1082531-03-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. Various synthetic routes have been explored in literature to optimize yield and purity.

Antiproliferative Effects

Recent studies have demonstrated that compounds containing the triazolo-pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), revealing that modifications at specific positions can enhance or diminish activity.

CompoundCell LineIC50 (µM)
3-(2,4-Dimethoxyphenyl)-3H-triazolo[4,5-b]pyridineMCF-710
3-(2,4-Dimethoxyphenyl)-3H-triazolo[4,5-b]pyridineK56215

These findings suggest that the presence of the dimethoxyphenyl group significantly contributes to the compound's biological activity by influencing cell signaling pathways associated with proliferation and apoptosis .

The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. For example, compounds similar to 3-(2,4-Dimethoxyphenyl)-3H-triazolo[4,5-b]pyridine have been shown to induce cleavage of poly(ADP-ribose) polymerase (PARP) and activate caspase-9, leading to programmed cell death .

Case Studies

  • Study on Anticancer Activity : A research article highlighted the synthesis and evaluation of various triazolo-pyridine derivatives. The study found that certain modifications led to enhanced potency against cancer cells while maintaining selectivity .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of triazolo-pyridine derivatives in reducing tumor size. In one study, treatment with a related compound resulted in a significant decrease in tumor growth in xenograft models .

Q & A

Q. How are in vivo PK-PD relationships modeled for triazolopyridines?

  • Answer : Mouse models assess plasma/brain distribution and metabolite profiling via LC-MS. Low brain:plasma ratios (e.g., 0.1–0.3) guide structural optimization for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.